molecular formula C7H8F3N3 B13129602 3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine

3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13129602
M. Wt: 191.15 g/mol
InChI Key: UVXVBLXPNKXEHF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

3-(aminomethyl)-6-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-2-1-4(3-11)6(12)13-5/h1-2H,3,11H2,(H2,12,13)

InChI Key

UVXVBLXPNKXEHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CN)N)C(F)(F)F

Origin of Product

United States

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